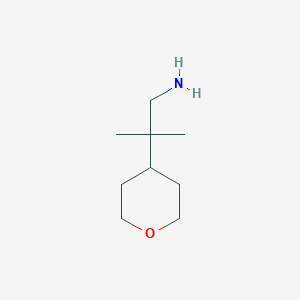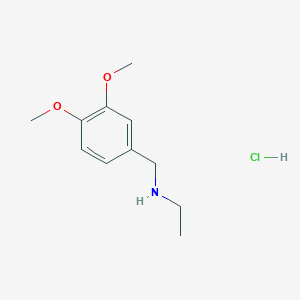![molecular formula C11H17NO4 B3417456 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid CAS No. 1056020-87-1](/img/structure/B3417456.png)
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Descripción general
Descripción
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a type of bicyclo[2.1.1]hexane, which is a saturated bicyclic structure . These structures are increasingly important in the development of bio-active compounds . The system can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Chemical Reactions Analysis
The system can readily be derivatized with numerous transformations . This opens the gate to sp3-rich new chemical space . The reaction is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Aplicaciones Científicas De Investigación
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, including structures similar to "2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid," are known for their role in biocatalyst inhibition, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Such compounds can damage cell membranes and decrease internal microbial pH, leading to inhibition. Understanding these mechanisms is crucial for developing metabolic engineering strategies to enhance microbial tolerance to carboxylic acids, which is essential for bio-based chemical production (Jarboe, Royce, & Liu, 2013).
Solvent Applications and Environmental Impact
Research into environmentally friendly solvents has highlighted the potential of certain carboxylic acids and their derivatives. For example, 2-methyloxolane (2-MeOx) has been investigated as a sustainable, bio-based solvent for extracting natural products, offering an eco-friendly alternative to traditional petroleum-based solvents. This work underlines the importance of exploring novel carboxylic acid derivatives for green chemistry applications (Rapinel et al., 2020).
Extraction and Separation Technologies
The recovery of carboxylic acids from aqueous streams, particularly at low concentrations, poses significant challenges. Innovations in liquid-liquid extraction technologies are crucial for efficient separation processes. Studies have explored various solvents and supercritical fluids for this purpose, aiming to improve the energy efficiency and environmental impact of carboxylic acid separation from dilute solutions. These advancements are vital for the sustainable production of carboxylic acids from renewable resources (Djas & Henczka, 2018).
Mecanismo De Acción
Target of Action
The primary targets of 2-(tert-Butoxycarbonyl)-2-azabicyclo[21It is known that this compound belongs to a class of molecules known as bicyclo[211]hexanes . These molecules are increasingly being used in medicinal chemistry and crop science as saturated bioisosteres of benzenoids .
Mode of Action
The exact mode of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[21It is known that these types of compounds are synthesized through a catalytic process involving intermolecular coupling between olefins and bicyclo[110]butyl (BCB) ketones . This process is catalyzed by SmI2 and operates with SmI2 loadings as low as 5mol%, supported by a radical relay mechanism .
Biochemical Pathways
The specific biochemical pathways affected by 2-(tert-Butoxycarbonyl)-2-azabicyclo[21The product bch ketones have been shown to be versatile synthetic intermediates .
Result of Action
The molecular and cellular effects of 2-(tert-Butoxycarbonyl)-2-azabicyclo[21It is known that the product bch ketones have been shown to be versatile synthetic intermediates, which can be used in the expedient synthesis of a saturated hydrocarbon analogue of the broad-spectrum antimicrobial, phthalylsulfathiazole .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(5-7)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHNBRXEIPXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C2)C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1056020-87-1 | |
| Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3417396.png)




![2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B3417436.png)




